molecular formula C24H17NO7 B2832861 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 610753-45-2

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B2832861
CAS No.: 610753-45-2
M. Wt: 431.4
InChI Key: SBZYOXUBTSAIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS 610753-45-2) is a synthetic small molecule with the molecular formula C 24 H 17 NO 7 and a molecular weight of 431.39 g/mol . This compound features a chromen-4-one core structure substituted with a 4-methoxyphenyl group at the 3-position, a methyl group at the 2-position, and a 4-nitrobenzoate ester at the 7-position. While specific biological data for this compound is not available in the public domain, its structural class suggests significant potential for scientific investigation. Chromenone derivatives are widely explored in medicinal chemistry for their diverse biological activities . Related structures have been studied as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disease research . Other chromenone-based compounds are also investigated for their potential as multi-target-directed ligands in the development of therapeutic agents . The presence of the 4-nitrobenzoate ester makes this compound a valuable intermediate or precursor for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-14-22(15-5-9-18(30-2)10-6-15)23(26)20-12-11-19(13-21(20)31-14)32-24(27)16-3-7-17(8-4-16)25(28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZYOXUBTSAIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of an appropriate phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 4-nitrobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, significantly altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinones or other oxygenated products.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The nitrobenzoate ester may undergo metabolic reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Chromene Core and Benzoate Moieties

The following table summarizes key analogs and their structural variations:

Compound Name Chromene Substituents Benzoate Substituent Molecular Weight (g/mol) Notable Properties/Activities Reference ID
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (Target) 3-(4-MeOPh), 2-Me 4-NO₂ 427.37* High reactivity due to nitro group N/A
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 3-(4-MeOPh), 2-Me 4-MeO 416.13 Improved solubility (polar group)
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 3-(4-ClPh) 3-MeO 406.81 Moderate antimicrobial activity
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate Unsubstituted 4H-chromen-2-one 4-Cl 316.72 Crystallographic stability
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate 2-Me, 2-oxo 4-EtO 324.33 UV absorption for analytical use
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate 3-(4-ClPh), 2-CF₃ 4-Me 458.05 Enhanced lipophilicity

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing vs.

Biological Activity : Chloro (4-Cl) and trifluoromethyl (2-CF₃) substituents improve antimicrobial and cytotoxic profiles by modulating membrane permeability .

Solubility : Methoxy and ethoxy groups enhance aqueous solubility, whereas nitro and chloro groups reduce it due to increased hydrophobicity .

Q & A

Q. What synthetic strategies are recommended to optimize the yield of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate?

  • Methodological Answer : Synthesis involves multi-step reactions, including esterification of the chromenone core with 4-nitrobenzoyl chloride. Key considerations:
  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP to enhance acylation efficiency. Maintain temperatures between 0–5°C during coupling to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) improves purity. Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Yield Optimization : Excess 4-nitrobenzoyl chloride (1.2–1.5 equiv.) and slow reagent addition reduce unreacted starting material. Typical yields: 60–75% after optimization .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Confirm methoxy (δ 3.8–3.9 ppm), chromenone carbonyl (δ 165–170 ppm in ¹³C), and nitrobenzoate aromatic protons (δ 8.1–8.3 ppm) .
  • HSQC/HMBC : Correlate methoxy protons to the chromenone core and nitrobenzoate ester linkage .
  • HPLC : Use a C18 column (MeCN/H2O, 70:30) to assess purity (>95%). Retention time: ~12–14 minutes .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 448.1 (calculated for C₂₄H₁₇NO₇) .

Q. What preliminary biological activities are reported for structurally analogous chromenone derivatives?

  • Key Findings :
  • Anticancer Activity : Derivatives with nitro groups show IC₅₀ values of 5–20 µM against breast cancer (MCF-7) via topoisomerase inhibition .
  • Antimicrobial Effects : Methoxy-substituted chromenones exhibit MICs of 8–32 µg/mL against S. aureus .
  • Table : Comparative Bioactivity of Analogues
CompoundTarget ActivityIC₅₀/MICReference
4-Nitrobenzoate derivativeTopoisomerase II inhibition12 µM
Morpholine-carboxylateS. aureus inhibition16 µg/mL

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Resolution: <0.8 Å .
  • SHELX Workflow :

SHELXT : Solve phase problem via dual-space algorithms for nitrobenzoate moieties.

SHELXL : Refine anisotropic displacement parameters and validate via R-factor (<5%) .

  • Key Metrics :
  • Space group: P2₁/c (common for chromenones).
  • Bond lengths: C=O (1.21–1.23 Å), C-O ester (1.34 Å) .

Q. What mechanistic approaches elucidate enzyme inhibition by this compound?

  • Methodological Answer :
  • Kinetic Assays :
  • Fluorescence Quenching : Monitor tryptophan residues in enzyme active sites (e.g., COX-2) upon ligand binding. ΔF correlates with Kd (1–10 µM) .
  • Docking Studies (AutoDock Vina) : Nitrobenzoate groups form H-bonds with Arg120 and Tyr355 in COX-2 (binding energy: −9.2 kcal/mol) .
  • SAR Insights : Methoxy groups enhance membrane permeability (logP ~3.5), while nitro substituents increase electrophilicity for covalent enzyme interactions .

Q. How do structural modifications to the chromenone core impact pharmacokinetics?

  • Methodological Answer :
  • Modification Strategies :
  • C-7 Ester Variants : Replace 4-nitrobenzoate with 4-fluorobenzoate to reduce metabolic lability (t₁/₂ increased from 2.1 to 4.3 hrs in rat plasma) .
  • C-2 Methyl Group : Enhances steric shielding, reducing CYP3A4-mediated oxidation .
  • Table : Pharmacokinetic Parameters of Derivatives
DerivativelogPt₁/₂ (h)% Oral Bioavailability
4-Nitrobenzoate3.22.122%
4-Fluorobenzoate3.04.335%
Morpholine-carboxylate2.83.828%
  • Analytical Validation : Use LC-MS/MS for plasma stability assays (Cmax: 1.2 µg/mL at 2 h post-dose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.